molecular formula C11H10ClNO2 B1362363 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone CAS No. 30030-91-2

2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone

Cat. No.: B1362363
CAS No.: 30030-91-2
M. Wt: 223.65 g/mol
InChI Key: QBFUNASXZRQFBJ-UHFFFAOYSA-N
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Description

“2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone” is an organic compound with the molecular formula C11H10ClNO2 . It belongs to the class of organic compounds known as indole-3-acetic acid derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an indole ring attached to a ketone group via an ethane bridge, with a chlorine atom attached to the second carbon of the ethane bridge . The indole ring also has a methoxy group attached to the 5th carbon .


Chemical Reactions Analysis

In a study, “this compound” was used as a key intermediate in the synthesis of 5-Methoxyindole conjugated with aniline and substituted anilines by base-catalyzed condensation reaction .


Physical And Chemical Properties Analysis

“this compound” has an average mass of 223.656 Da and a monoisotopic mass of 223.040009 Da . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : 2-Chloro-1-(5-methoxy-1H-indol-3-yl)ethanone has been utilized in various synthesis processes. For example, it's used in the synthesis of psychoactive tryptamines, specifically 5-MeO-DIPT, via the Speeter and Anthony procedure, characterized by techniques like ESI-MS-MS, ESI-TOF-MS, and NMR (Brandt et al., 2004).

Biological Evaluation

  • Anti-Inflammatory Agents : New derivatives of 2-chloro-1-(indoline-1-yl)ethanone have been synthesized and evaluated for anti-inflammatory activities. This research highlights its potential use in developing new anti-inflammatory agents (Rehman et al., 2022).
  • Antibacterial and Antifungal Activities : this compound derivatives have been tested for antimicrobial properties. Studies show significant activity against pathogens like Aspergillus niger and Candida albicans, indicating its potential in antimicrobial treatments (Anonymous, 2020).

Chemotherapeutic Research

  • Antitubercular Agents : Derivatives of this compound have been explored for their potential as antitubercular agents. These compounds have shown in vitro activity against Mycobacterium tuberculosis, presenting a new avenue in tuberculosis treatment research (Sharma et al., 2019).

Spectroscopic Studies

  • Energetic and Spectroscopic Profiles : The compound has been used in studies focusing on its energetic and spectroscopic profiles. For instance, (5-Methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone (MIMIM), a bis-indolic derivative, was studied using a combined DFT and experimental approach to evaluate its electronic properties (Al-Wabli et al., 2017).

Photochromic Properties

  • Optical Data Storage and Molecular Switches : The compound is part of the study of heteroaromatic fulgides and fulgimides, which are promising for applications like three-dimensional optical data storage devices and optical molecular switches. This includes exploring fulgides based on naphtho-fused five-membered heterocyclic compounds (Balenko et al., 2006).

NMDA Receptor Antagonists

  • CNS Receptors Research : Research involving 1-(1H-indol-3-yl)-2-(4-phenylpiperidin-1-yl)ethanone derivatives, synthesized using Microwave Assisted Organic Synthesis (MAOS), has implications in targeting GluN2B-containing NMDA receptors. This study also revealed cross-activity against sigma receptors, contributing to the understanding of central nervous system receptors (Gitto et al., 2014).

Future Directions

The future directions for “2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone” and similar compounds could involve further exploration of their biological activities and therapeutic potential . Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

Biochemical Analysis

Biochemical Properties

2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been reported to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are primarily mediated through binding to specific receptors or enzymes, leading to modulation of their activity.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . Additionally, this compound may impact gene expression by interacting with transcription factors or epigenetic regulators, thereby altering the expression of specific genes involved in cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, indole derivatives have been reported to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, this compound may modulate gene expression by binding to DNA or interacting with transcription factors, resulting in changes in gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic transformations, leading to the formation of active or inactive metabolites . These metabolites may have different biological activities and can contribute to the overall effects observed in in vitro or in vivo studies. Additionally, the long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or protein activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that indole derivatives exhibit dose-dependent effects, with higher doses often resulting in more pronounced biological activities . High doses of this compound may also lead to toxic or adverse effects. For example, excessive doses of indole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal models . Therefore, it is crucial to determine the optimal dosage range to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Indole derivatives are known to undergo metabolic transformations, such as oxidation, reduction, and conjugation reactions . These metabolic pathways can influence the bioavailability and activity of the compound. For instance, the oxidation of this compound by cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may contribute to its biological effects . Additionally, the conjugation of the compound with glucuronic acid or sulfate can facilitate its excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters or binding proteins, facilitating its uptake and distribution . For example, indole derivatives have been reported to interact with organic anion transporters (OATs) and organic cation transporters (OCTs), which play a role in their cellular uptake and distribution . Additionally, the localization and accumulation of this compound within specific tissues or organelles can influence its biological effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be targeted to specific compartments or organelles within the cell, where it can exert its effects . For instance, indole derivatives have been reported to localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on their chemical structure and cellular context . The subcellular localization of this compound can be influenced by targeting signals or post-translational modifications, such as phosphorylation or acetylation .

Properties

IUPAC Name

2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-15-7-2-3-10-8(4-7)9(6-13-10)11(14)5-12/h2-4,6,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFUNASXZRQFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359010
Record name 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30030-91-2
Record name 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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